2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride
Description
2-Chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride is a pyrimidine derivative characterized by a chlorine atom at position 2 of the pyrimidine ring and an amine group at position 4 linked to a pyrrolidin-3-yl substituent. The hydrochloride salt enhances its water solubility, making it suitable for pharmacological applications. Pyrimidine derivatives are widely studied for their biological activity, particularly as kinase inhibitors or antimicrobial agents .
Properties
Molecular Formula |
C8H12Cl2N4 |
|---|---|
Molecular Weight |
235.11 g/mol |
IUPAC Name |
2-chloro-N-pyrrolidin-3-ylpyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C8H11ClN4.ClH/c9-8-11-4-2-7(13-8)12-6-1-3-10-5-6;/h2,4,6,10H,1,3,5H2,(H,11,12,13);1H |
InChI Key |
YCLUYBSVMZCWIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC2=NC(=NC=C2)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine Hydrochloride
General Synthetic Strategy
The preparation of 2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride typically involves the nucleophilic aromatic substitution (SNAr) of a 2-chloropyrimidine derivative at the 4-position with a pyrrolidin-3-yl amine. The reaction is conducted under mild to moderate heating in polar aprotic solvents or aqueous media with a base to facilitate amine substitution. The hydrochloride salt is formed either by direct addition of hydrochloric acid or by isolation from hydrochloric acid-containing solvents.
Specific Synthetic Procedures
Reaction of 2-chloropyrimidine-4-amine with (S)-pyrrolidin-3-yl-amine
A representative synthesis involves the reaction of 2-chloropyrimidine-4-amine with (S)-pyrrolidin-3-yl-amine in the presence of a base such as potassium carbonate in acetonitrile at elevated temperatures (~65–90 °C) for 12 hours. The reaction mixture is then cooled, and the product precipitates upon addition to water. The solid is filtered and dried to yield the hydrochloride salt of 2-chloro-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine with high purity and yield (~90%).
Table 1: Typical Reaction Conditions and Yields
| Reactants | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Product Form |
|---|---|---|---|---|---|---|
| 2-chloropyrimidine-4-amine + (S)-pyrrolidin-3-yl-amine | Acetonitrile | Potassium carbonate | 65–90 | 12 | ~90 | 2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride |
Palladium-Catalyzed Coupling Approaches
In more complex synthetic schemes, palladium-catalyzed cross-coupling reactions have been employed to construct related pyrimidine derivatives. For example, Buchwald-Hartwig amination using Pd catalysts such as RuPhos Pd G3 or XPhos Pd G2 with suitable ligands in dioxane or acetonitrile solvents under nitrogen atmosphere at elevated temperatures (80–120 °C) facilitates the coupling of chloropyrimidine derivatives with amines including pyrrolidin-3-yl derivatives.
While these methods are more commonly applied to substituted pyrimidines or more complex analogs, they demonstrate the versatility of Pd-catalyzed amination in preparing pyrimidine-amine bonds.
Purification and Characterization
Purification of the product is generally achieved by filtration of the precipitated hydrochloride salt, followed by washing with cold solvents. For higher purity, preparative reverse-phase chromatography or recrystallization from appropriate solvents can be used.
Characterization is performed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR confirming chemical shifts consistent with pyrimidine and pyrrolidine protons.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry confirming molecular ion peaks consistent with the molecular formula C8H12Cl2N4 (Molecular weight: 235.11 g/mol).
- Elemental Analysis and High-Performance Liquid Chromatography (HPLC): To confirm purity ≥95%.
Analytical Data Summary
| Parameter | Data |
|---|---|
| Molecular Formula | C8H12Cl2N4 |
| Molecular Weight | 235.11 g/mol |
| IUPAC Name | 2-chloro-N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine hydrochloride |
| ^1H NMR (DMSO-d6, 500 MHz) | Signals consistent with pyrimidine and pyrrolidine protons |
| MS (ESI) | m/z 235 [M+H]^+ |
| Purity (HPLC) | ≥95% |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce other functional groups present in the molecule.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates or ligands, allowing the compound to inhibit or modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their differences:
Key Observations :
- Core Modifications: Replacement of pyrimidine with thieno[3,2-d]pyrimidine () or cyclopenta[d]pyrimidine () introduces fused ring systems, which may alter binding affinity and selectivity .
- Substituent Effects: Pyrrolidine vs. Hydrophobic Groups: Substitutions like trifluoromethylbenzyl () or cyclopropylmethyl () increase lipophilicity, which may influence membrane permeability .
Physicochemical Properties
Notes:
Q & A
Q. What safety protocols should researchers follow when handling 2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for handling powders to avoid inhalation .
- First Aid Measures:
- Inhalation: Move to fresh air; monitor for respiratory distress .
- Skin Contact: Immediately remove contaminated clothing and rinse skin with water for 15 minutes .
- Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and avoid dispersal into water systems .
- Storage: Store in a cool, dry place away from oxidizing agents and ignition sources. Stability data indicate no decomposition under recommended conditions .
Q. How is 2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride synthesized?
Methodological Answer:
Q. What analytical methods validate the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR (DMSO-d6): Peaks at δ 2.61 (s, 3H, CH3), 3.77 (s, 3H, OCH3), and 7.0–7.9 ppm (aromatic protons) confirm substituent positions .
- Elemental Analysis: Compare calculated vs. observed percentages (e.g., C: 57.83% vs. 57.73%; Cl: 12.19% vs. 12.07%) .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 254 nm; ≥98% purity threshold .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer:
Q. How should researchers assess toxicity in the absence of acute toxicity data?
Methodological Answer:
Q. How can contradictory stability data be resolved under varying storage conditions?
Methodological Answer:
Q. What structure-activity relationship (SAR) insights can be drawn from analogs?
Methodological Answer:
Q. How can computational modeling predict reactivity or degradation pathways?
Methodological Answer:
Q. What are the degradation pathways under accelerated stress conditions?
Methodological Answer:
Q. What strategies are used to evaluate biological activity in kinase inhibition assays?
Methodological Answer:
- Cellular Assays: Use HEK293 cells transfected with target kinases (e.g., CECR2). Measure IC50 via luminescence-based ATP detection (≤2 μM recommended) .
- Selectivity Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
